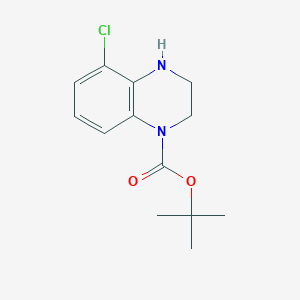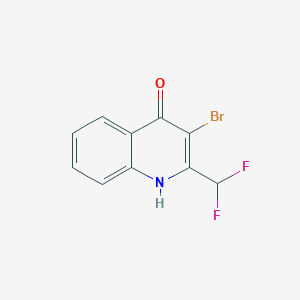![molecular formula C13H14N4O3 B11849865 N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-91-2](/img/structure/B11849865.png)
N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety linked to an acetimidamide group through an oxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The reaction conditions often involve the use of brominating agents, such as N-bromosuccinimide, and various solvents to optimize yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can target the imidamide group, potentially leading to the formation of amines.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or iodine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
作用機序
The mechanism of action of N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with nucleic acid synthesis or protein function.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.
Quinolin-8-yloxy-phthalonitrile: Another quinoline-based compound used in photodynamic therapy.
Quinolin-8-yloxy-nicotinic acid: Used in proteomics research.
Uniqueness
N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of a quinoline moiety with an acetimidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
88758-91-2 |
|---|---|
分子式 |
C13H14N4O3 |
分子量 |
274.28 g/mol |
IUPAC名 |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C13H14N4O3/c1-15-13(18)20-17-11(14)8-19-10-6-2-4-9-5-3-7-16-12(9)10/h2-7H,8H2,1H3,(H2,14,17)(H,15,18) |
InChIキー |
BKGPFAYKIJXSEH-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

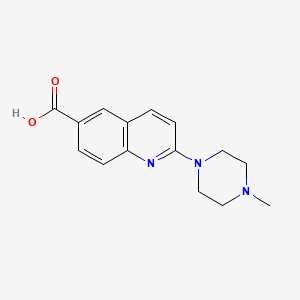
![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)
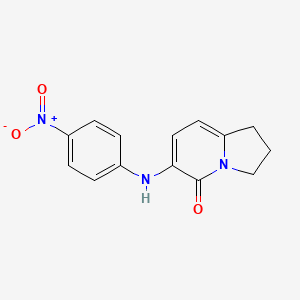
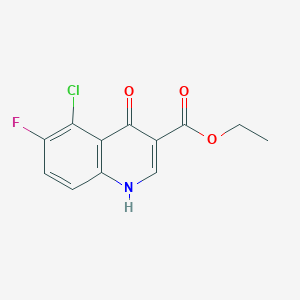
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)


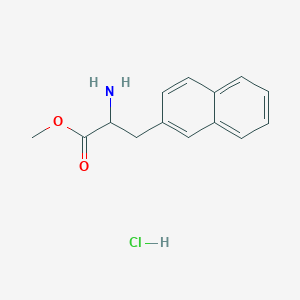
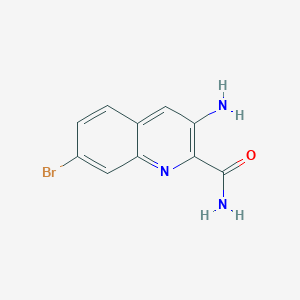
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)
